1,3,5-Triazine, 1,3,5-trihexylhexahydro-
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Overview
Description
1,3,5-Triazine, 1,3,5-trihexylhexahydro- is a derivative of the triazine family, characterized by a hexahydro-1,3,5-triazine core structure substituted with hexyl groups. Triazines are known for their diverse applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triazine, 1,3,5-trihexylhexahydro- can be synthesized through the condensation reaction of hexylamine with formaldehyde. The reaction typically involves:
Reactants: Hexylamine and formaldehyde.
Solvent: Methanol or ethanol.
Catalyst: Triethylamine.
Conditions: The mixture is stirred at room temperature for 24 hours, followed by solvent removal under reduced pressure.
Industrial Production Methods
Industrial production methods for 1,3,5-triazine derivatives often involve similar condensation reactions but on a larger scale, with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine, 1,3,5-trihexylhexahydro- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where hexyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols are employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexyltriazine oxides, while substitution reactions can produce a variety of substituted triazines.
Scientific Research Applications
1,3,5-Triazine, 1,3,5-trihexylhexahydro- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of 1,3,5-triazine, 1,3,5-trihexylhexahydro- involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. These interactions can disrupt cellular processes, leading to its bioactive effects. The compound’s ability to undergo excited-state proton transfer (ESIPT) is crucial for its photostability and effectiveness as a UV absorber .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine, hexahydro-1,3,5-trimethyl-: Similar structure but with methyl groups instead of hexyl groups.
1,3,5-Triazine, hexahydro-1,3,5-triphenyl-: Substituted with phenyl groups, offering different chemical properties and applications.
Uniqueness
1,3,5-Triazine, 1,3,5-trihexylhexahydro- is unique due to its hexyl substitutions, which impart distinct hydrophobic characteristics and influence its reactivity and applications compared to other triazine derivatives.
Properties
CAS No. |
113293-50-8 |
---|---|
Molecular Formula |
C21H45N3 |
Molecular Weight |
339.6 g/mol |
IUPAC Name |
1,3,5-trihexyl-1,3,5-triazinane |
InChI |
InChI=1S/C21H45N3/c1-4-7-10-13-16-22-19-23(17-14-11-8-5-2)21-24(20-22)18-15-12-9-6-3/h4-21H2,1-3H3 |
InChI Key |
FRDZMGZUEIFKEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CN(CN(C1)CCCCCC)CCCCCC |
Origin of Product |
United States |
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